molecular formula C20H23N3O4 B2618339 2-(2-methoxyethoxy)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)isonicotinamide CAS No. 2034390-62-8

2-(2-methoxyethoxy)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)isonicotinamide

Cat. No. B2618339
CAS RN: 2034390-62-8
M. Wt: 369.421
InChI Key: SIVAZAXZPCUEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethoxy)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)isonicotinamide, also known as MMPI or Marimastat, is a synthetic compound that belongs to the class of matrix metalloproteinase inhibitors. MMPI has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor growth, invasion, and metastasis.

Scientific Research Applications

PET Imaging Agents for Alzheimer's Disease

A study focused on the synthesis of carbon-11-labeled isonicotinamides, aiming to develop new potential PET (Positron Emission Tomography) agents for imaging GSK-3 enzyme in Alzheimer's disease. This research demonstrates the potential of isonicotinamide derivatives in the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Antimicrobial Applications

N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives were synthesized and showed good antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the antimicrobial potential of isonicotinamide derivatives (Ramachandran, 2017).

Cancer Research

A study on 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide (YM155 monobromide) revealed its role as a novel small-molecule survivin suppressant, which induces the down-regulation of survivin and exhibits potent antitumor activity. This research underscores the significance of certain isonicotinamide derivatives in developing anticancer therapies (Minematsu et al., 2009).

Organic Synthesis and Catalysis

Research into the stereoselective synthesis of isoxazolidines via copper-catalyzed alkene aminooxygenation demonstrates the utility of isonicotinamide derivatives in facilitating complex organic synthesis processes. This method provides a pathway for creating substituted isoxazolidines with excellent yields and diastereoselectivities (Karyakarte, Smith, & Chemler, 2012).

properties

IUPAC Name

2-(2-methoxyethoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-9-10-27-18-12-16(7-8-21-18)20(25)22-13-15-11-19(24)23(14-15)17-5-3-2-4-6-17/h2-8,12,15H,9-11,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVAZAXZPCUEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyethoxy)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)isonicotinamide

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